molecular formula C16H22N4O2 B7883244 Bis-3-cyclohexenylmethylidene oxalic acid dihydrazide

Bis-3-cyclohexenylmethylidene oxalic acid dihydrazide

Cat. No.: B7883244
M. Wt: 302.37 g/mol
InChI Key: UQXIGTNZDICMJB-JYFOCSDGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bis-3-cyclohexenylmethylidene oxalic acid dihydrazide is a versatile and intriguing chemical compound that holds immense potential for researchers and scientists across various fields. This unique molecule, with its distinct structural features, offers a wealth of opportunities for innovative applications in the realms of chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis-3-cyclohexenylmethylidene oxalic acid dihydrazide typically involves the reaction of cyclohexenylmethylidene derivatives with oxalic acid dihydrazide under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and advanced purification techniques are employed to ensure the final product meets stringent quality standards. The use of automated systems and process control technologies helps to enhance efficiency and consistency in production .

Chemical Reactions Analysis

Types of Reactions

Bis-3-cyclohexenylmethylidene oxalic acid dihydrazide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Bis-3-cyclohexenylmethylidene oxalic acid dihydrazide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of bis-3-cyclohexenylmethylidene oxalic acid dihydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis-3-cyclohexenylmethylidene oxalic acid dihydrazide stands out due to its unique structural features and versatile reactivity, making it a valuable compound for a wide range of applications. Its ability to undergo various chemical reactions and its potential biological activities further enhance its significance in scientific research and industrial applications .

Properties

IUPAC Name

N,N'-bis[(E)-cyclohex-3-en-1-ylmethylideneamino]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O2/c21-15(19-17-11-13-7-3-1-4-8-13)16(22)20-18-12-14-9-5-2-6-10-14/h1-3,5,11-14H,4,6-10H2,(H,19,21)(H,20,22)/b17-11+,18-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQXIGTNZDICMJB-JYFOCSDGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C=NNC(=O)C(=O)NN=CC2CCC=CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C=CCC(C1)/C=N/NC(=O)C(=O)N/N=C/C2CC=CCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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